molecular formula C23H25NO3 B2547001 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one CAS No. 847858-83-7

7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

Cat. No.: B2547001
CAS No.: 847858-83-7
M. Wt: 363.457
InChI Key: SUNBMLHSCFCBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative features a hydroxyl group at position 7, a methyl group at position 2, a phenyl ring at position 3, and a 2-methylpiperidin-1-ylmethyl substituent at position 6. The piperidine moiety may enhance lipophilicity and membrane permeability, while the phenyl and methyl groups contribute to steric and electronic modulation .

Properties

IUPAC Name

7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-15-8-6-7-13-24(15)14-19-20(25)12-11-18-22(26)21(16(2)27-23(18)19)17-9-4-3-5-10-17/h3-5,9-12,15,25H,6-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNBMLHSCFCBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Functional group modifications: Hydroxylation and methylation reactions are performed to introduce the hydroxy and methyl groups at specific positions on the chromone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities depending on the nature and position of the substituents.

Scientific Research Applications

Structural Representation

The compound features a chromene backbone with hydroxyl and piperidine substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this chromenone exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains:

CompoundActivity Against Staphylococcus pneumoniaeActivity Against Pseudomonas aeruginosa
7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenylchromen-4-oneHighModerate
Compound AHighModerate
Compound BModerateLow

The presence of the piperidine moiety enhances the compound's interaction with microbial targets, leading to increased potency against these pathogens.

Anti-inflammatory Properties

This compound also shows promise in anti-inflammatory applications. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism is believed to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Case Study on Antimicrobial Efficacy

A recent study assessed the efficacy of this compound against Staphylococcus aureus. Results demonstrated enhanced antibacterial activity compared to other tested compounds, indicating its potential as a therapeutic agent.

Case Study on Anti-inflammatory Effects

In an experimental model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific molecular targets, such as kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation. The exact molecular pathways involved may vary depending on the specific biological context and the type of cancer being targeted .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name/ID Substituents (Positions) Key Properties/Activities Melting Point (°C) Reference
Target Compound 7-OH, 2-CH₃, 3-Ph, 8-(2-Me-piperidinylmethyl) Structural basis for comparison Not reported
2r () 7-OH, 3-(4-MeO-Ph), 8-(4-hydroxymethyl-piperidinylmethyl) Enhanced solubility due to -CH₂OH group 195–197
7-Hydroxy-8-(4-Me-piperidinylmethyl)-4-Pr () 7-OH, 4-Pr, 8-(4-Me-piperidinylmethyl) Increased lipophilicity from 4-propyl group Not reported
637751-93-0 () 7-OH, 3-(dihydrobenzodioxin-6-yl), 8-(3-Me-piperidinylmethyl) Potential CNS activity due to benzodioxin moiety Not reported
4g () 7-MeO, 3-Ph, 4-(3-(4-Me-benzyl-piperazinyl)propoxy) Piperazine linker for extended pharmacokinetics Not reported
Key Observations:
  • Piperidine Substituents : The position of the methyl group on the piperidine ring (2-, 3-, or 4-methyl) influences steric hindrance and binding pocket interactions. The 2-methyl group in the target compound may reduce rotational freedom compared to 3- or 4-methyl analogues .
  • Functional Groups : Hydroxyl groups at position 7 (common in all compounds) are critical for hydrogen bonding with enzymes like aldose reductase or kinases .

Biological Activity

7-Hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromone core, a hydroxyl group, and a piperidine moiety. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is C23H25NO. The compound's structure is pivotal for its biological activity, particularly its interaction with various biological targets.

PropertyValue
Molecular FormulaC23H25NO
Molecular Weight363.45 g/mol
CAS Number847858-83-7

Research indicates that this compound exhibits anticancer properties , primarily through the inhibition of specific kinases involved in cell proliferation and survival. The presence of the piperidine group enhances its interaction with biological targets, increasing efficacy against cancer cells.

Key Mechanisms:

  • Kinase Inhibition : The compound has been identified as an inhibitor of ATR kinase, disrupting DNA damage response pathways and leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Similar chromone derivatives have shown antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Some studies suggest that chromone derivatives possess anti-inflammatory activities, potentially benefiting conditions characterized by chronic inflammation .

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound effectively inhibits cancer cell proliferation, with IC50 values indicating significant potency against various cancer cell lines .
    • Flow cytometry analysis revealed that treatment with this compound accelerated apoptosis in MCF cell lines in a dose-dependent manner .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications at the C7 and C8 positions of the chromone core significantly impact inhibitory potency against kinases. For instance, alterations that enhance hydrophobic interactions often lead to improved bioactivity .
  • Case Studies :
    • A study involving tumor-bearing mice showed that administration of this compound resulted in suppressed tumor growth, supporting its potential as an anticancer agent .
    • Interaction studies confirmed binding affinity to ATR kinase, indicating a specific mechanism through which the compound exerts its effects on cellular pathways .

Q & A

Q. What synthetic routes are commonly employed for this chromenone derivative, and how are intermediates characterized?

The compound can be synthesized via Mannich reactions or coumarin ring functionalization . For example, a Mannich reaction involving formaldehyde, dimethylamine, and a chromenone precursor (e.g., daidzein analogs) in ethanol yields intermediates, which are purified via recrystallization. Intermediates are characterized using 1H/13C NMR, IR spectroscopy, and LC-MS to confirm regioselective substitution and purity .

Q. Which spectroscopic techniques are critical for structural confirmation, particularly for the piperidinylmethyl substituent?

  • 1H NMR : Protons on the piperidine ring (δ 2.3–3.1 ppm) and methyl groups (δ 1.2–1.5 ppm) are diagnostic.
  • 13C NMR : The quaternary carbon adjacent to the piperidinyl group appears at ~160 ppm.
  • IR : Stretching vibrations for C-O (chromenone, ~1650 cm⁻¹) and N-H (piperidine, ~3300 cm⁻¹) confirm functional groups.
  • X-ray crystallography resolves spatial arrangements, with SHELX software refining bond lengths/angles to <0.01 Å precision .

Q. How are reaction conditions optimized for yield and selectivity in chromenone synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution at the 8-position.
  • Catalysts : Acidic/basic conditions (e.g., NaOH in ethanol) drive Mannich reactions, while temperature (50–80°C) balances kinetics and side reactions .
  • Stoichiometry : Excess formaldehyde (1.5–2 eq) ensures complete methylation of the piperidine moiety .

Advanced Research Questions

Q. How can density-functional theory (DFT) model the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps , charge distribution, and reactive sites. The Colle-Salvetti correlation-energy formula, parameterized with local kinetic-energy density, provides accurate electron correlation energies (±5% of experimental values) for chromenones. This aids in understanding redox behavior and photophysical properties .

Q. What strategies resolve contradictions in crystallographic data refinement for structurally complex derivatives?

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Disorder modeling : Split occupancy refinement for flexible substituents (e.g., piperidinylmethyl groups).
  • High-resolution data (>1.0 Å) reduce ambiguity in electron density maps .

Q. How does the polarizable continuum model (PCM) predict solvation effects on bioactivity?

PCM integrates solvent anisotropy (e.g., water vs. lipid membranes) into quantum mechanical calculations. For this compound, dielectric constants (ε) are adjusted to simulate physiological environments, revealing solvation-free energies and pKa shifts critical for receptor binding .

Q. What methodologies address discrepancies in biological activity assays (e.g., antimicrobial vs. cytotoxicity)?

  • Dose-response curves : IC50/EC50 values are normalized to control for solvent interference (e.g., DMSO ≤0.1%).
  • Selectivity indices : Ratio of cytotoxic (e.g., HEK cell viability) to bioactive (e.g., MIC against S. aureus) thresholds identifies therapeutic windows.
  • Molecular docking : AutoDock Vina screens against target proteins (e.g., bacterial topoisomerases) to validate structure-activity relationships .

Methodological Tables

Q. Table 1: Key Spectral Benchmarks for Structural Confirmation

TechniqueDiagnostic FeatureReference
1H NMRPiperidine CH2 (δ 2.3–3.1 ppm)
13C NMRChromenone C=O (δ 160–165 ppm)
IRC-O stretch (~1650 cm⁻¹)
X-ray CrystallographyBond length precision (<0.01 Å)

Q. Table 2: DFT Parameters for Electronic Modeling

FunctionalBasis SetApplicationError Margin
B3LYP6-311++G(d,p)HOMO-LUMO gap prediction±5%
Colle-SalvettiLocal kinetic-energy densityCorrelation energy calculation±3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.